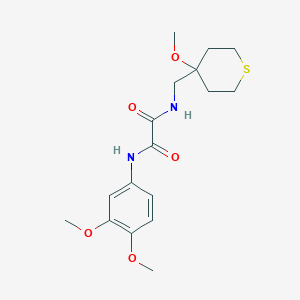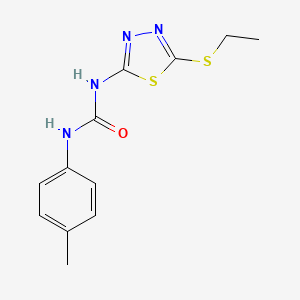![molecular formula C14H9N3O3S2 B3004628 N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 478031-90-2](/img/structure/B3004628.png)
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide is a useful research compound. Its molecular formula is C14H9N3O3S2 and its molecular weight is 331.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nematocidal Activities
A study by Liu et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which showed significant nematocidal activities. This research suggests potential use in controlling nematode pests in agriculture or related fields (Liu et al., 2022).
Synthesis and Characterization
Adhami et al. (2012) conducted a study focusing on the synthesis of a compound similar to N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide and its Ni and Pd complexes. This research contributes to understanding the structural and chemical properties of such compounds (Adhami et al., 2012).
Antitumor and Antioxidant Agents
Hamama et al. (2013) synthesized new 1,3,4-thiadiazole derivatives, demonstrating their potential as antitumor and antioxidant agents. This application is significant in medicinal chemistry and drug development (Hamama et al., 2013).
Anticancer Evaluation
Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity. This showcases the compound's potential in cancer research and therapy (Tiwari et al., 2017).
Photovoltaic Applications
Higashihara et al. (2012) reported the synthesis and photovoltaic applications of new π-conjugated polymers containing thiophene, oxadiazole, or thiadiazole moieties. This study highlights the potential use of such compounds in organic photovoltaic devices (Higashihara et al., 2012).
Antibacterial and Antifungal Activities
Patel et al. (2015) synthesized heterocyclic compounds with benzamide derivatives, showing significant antibacterial and antifungal activities. This research points towards potential applications in antimicrobial therapies (Patel et al., 2015).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide” and similar compounds could involve further exploration of their biological effects and potential applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c18-11(9-5-2-1-3-6-9)15-13-16-14(20)17(22-13)12(19)10-7-4-8-21-10/h1-8H,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGJWYECRRRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)





